molecular formula C12H13FO2 B2529520 4-(4-Fluorobenzoyl)oxane CAS No. 1342548-85-9

4-(4-Fluorobenzoyl)oxane

Cat. No.: B2529520
CAS No.: 1342548-85-9
M. Wt: 208.232
InChI Key: RZAVXOHTGXATST-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)oxane is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.232. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorobenzoyl)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzoyl)oxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluorophenyl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAVXOHTGXATST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Fluorobenzoyl and Oxane Moieties in Organic Synthesis

The strategic incorporation of specific functional groups is a cornerstone of modern organic and medicinal chemistry, aiming to fine-tune the properties of a molecule for a desired application. The fluorobenzoyl and oxane moieties present in 4-(4-Fluorobenzoyl)oxane are prime examples of such strategic design elements.

The oxane ring , a saturated six-membered heterocycle containing one oxygen atom, is also a privileged scaffold in medicinal chemistry. acs.org Its non-planar, chair-like conformation can introduce three-dimensionality to a molecule, which is often crucial for specific interactions with biological targets. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, influencing solubility and binding affinity. acs.orgresearchgate.netnih.gov Moreover, the replacement of a carbocyclic ring with an oxane can improve physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable tool in drug discovery. acs.orgresearchgate.net The synthesis of substituted tetrahydropyrans (oxanes) is an active area of research, with methods like the Prins cyclization and intramolecular oxa-Michael addition being key strategies. niscpr.res.inbeilstein-journals.org

Overview of Key Research Avenues for Advanced Chemical Entities

Strategic Approaches to Fluorobenzoyl-Oxane Skeleton Construction

The creation of the 4-(4-Fluorobenzoyl)oxane skeleton is a significant challenge in organic synthesis, requiring precise control over reactivity and selectivity. Chemists have developed several strategic approaches to assemble this key structural motif, each with its own advantages and nuances.

Friedel-Crafts Acylation Strategies and Selectivity Control

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a principal method for introducing the 4-fluorobenzoyl group onto a precursor molecule. scienceinfo.comrsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. organic-chemistry.org In the synthesis of 4-(4-Fluorobenzoyl)oxane, this would involve the acylation of an oxane-containing aromatic precursor.

A critical aspect of this strategy is controlling the regioselectivity of the acylation. For substituted aromatic rings, the position of acylation is directed by the existing substituents. The product distribution can be significantly influenced by the choice of catalyst and solvent. stackexchange.com The formation of the desired isomer is paramount, and achieving high selectivity is a key research objective. The use of solid acid catalysts, such as zeolites and metal oxides, is an area of increasing interest as they can be more easily separated from the reaction mixture and are often reusable. dokumen.pub

The classic Friedel-Crafts acylation often requires stoichiometric amounts of a Lewis acid catalyst, like aluminum chloride (AlCl₃), because both the starting material and the acylated product can form complexes with the catalyst. organic-chemistry.org This can lead to large amounts of waste. Modern variations focus on using catalytic amounts of more active catalysts, such as rare earth metal triflates, which can be recovered and reused, making the process greener. dokumen.pubresearchgate.net

Catalyst TypeAdvantagesDisadvantages
Lewis Acids (e.g., AlCl₃) Readily available, well-understood reactivity. scienceinfo.comOften required in stoichiometric amounts, leading to significant waste. organic-chemistry.org
Solid Acids (e.g., Zeolites) Easily separable, reusable, generally less corrosive. dokumen.pubMay require higher reaction temperatures.
Rare Earth Metal Triflates High catalytic activity, can be used in smaller amounts, often recoverable and reusable. researchgate.netHigher initial cost compared to traditional Lewis acids.

Novel Cyclization and Ring-Forming Reactions for Oxane Integration

The integration of the oxane ring is another crucial step in the synthesis of 4-(4-Fluorobenzoyl)oxane. Novel cyclization and ring-forming reactions offer elegant and efficient pathways to construct this heterocyclic system. These methods often involve intramolecular reactions, where a linear precursor is induced to form the cyclic oxane structure.

One such approach could involve a reductive cyclization. For instance, a precursor containing both a nitro group and a suitably positioned acetophenone (B1666503) moiety can undergo reduction of the nitro group to an amine, which then participates in an intramolecular cyclization to form a quinolone ring system, a related heterocyclic structure. researchgate.net While not a direct synthesis of oxane, this illustrates the principle of using cyclization to build heterocyclic rings.

The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is another powerful tool for constructing five-membered rings and could potentially be adapted for the synthesis of related cyclic structures. organic-chemistry.org The development of asymmetric versions of these cyclization reactions, often employing chiral catalysts, allows for the stereocontrolled synthesis of complex molecules. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions in Oxane Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uva.es In the context of 4-(4-Fluorobenzoyl)oxane synthesis, these reactions can be employed to functionalize a pre-formed oxane ring or to construct the entire molecule through a convergent approach.

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are particularly valuable. uva.es For instance, a Heck reaction could be used to couple an aryl halide with an alkene, a process that could be adapted for intramolecular cyclization to form the oxane ring. researchgate.net The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, is another versatile method for creating C-C bonds with high selectivity. uva.es

Recent advances have focused on C-H activation, where a transition metal catalyst directly functionalizes a C-H bond, avoiding the need for pre-functionalized starting materials. nih.govnih.gov This approach is highly atom-economical and can significantly shorten synthetic routes. For example, a palladium catalyst could be used to directly arylate a C-H bond on the oxane ring with a 4-fluorophenyl group. nih.gov The development of directing groups, which guide the catalyst to a specific C-H bond, has greatly enhanced the selectivity of these reactions. nih.gov

Coupling ReactionKey ReactantsCatalyst
Heck Reaction Alkene, Aryl or Vinyl HalidePalladium uva.esresearchgate.net
Suzuki Coupling Organoboron Compound, OrganohalidePalladium uva.es
C-H Activation Arene, Alkene/AlkynePalladium, Rhodium, Ruthenium nih.govnih.govbeilstein-journals.org

Development of Optimized Reaction Conditions and Process Intensification

Beyond the development of novel synthetic strategies, significant research efforts are dedicated to optimizing reaction conditions and intensifying processes to improve the efficiency, sustainability, and cost-effectiveness of synthesizing 4-(4-Fluorobenzoyl)oxane.

Catalyst Design and Evaluation for Enhanced Efficiency

The catalyst is at the heart of many of the synthetic methods described above, and its design and performance are critical for success. For Friedel-Crafts acylations, research has moved towards developing more active and reusable catalysts to replace traditional Lewis acids. dokumen.pub This includes the use of solid acids like zeolites, sulfated zirconia, and heteropolyacids. dokumen.pubacs.org These materials offer the advantage of easy separation and recycling, reducing waste and environmental impact. dokumen.pub

In the realm of transition metal catalysis, the design of ligands plays a crucial role in controlling the reactivity and selectivity of the metal center. mdpi.com For example, in palladium-catalyzed C-H activation, the choice of ligand can determine which C-H bond is functionalized and can influence the rate of the reaction. nih.gov High-throughput screening techniques are increasingly being used to rapidly evaluate large libraries of catalysts and ligands to identify the optimal combination for a specific transformation. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is also emerging as a powerful tool in organic synthesis. researchgate.net Enzymes offer unparalleled selectivity and can operate under mild reaction conditions. While the application of biocatalysis to the synthesis of 4-(4-Fluorobenzoyl)oxane is still in its early stages, the development of engineered enzymes could provide highly efficient and environmentally friendly synthetic routes in the future. researchgate.net

Solvent Effects and Reaction Medium Engineering

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the reaction mechanism itself. stackexchange.com In Friedel-Crafts acylations, the polarity of the solvent can affect the solubility of the catalyst-reactant complex and can influence the product distribution. stackexchange.com For example, in the acylation of naphthalene, switching from a non-polar solvent like carbon disulfide to a polar solvent like nitrobenzene (B124822) can dramatically change the ratio of the isomeric products. stackexchange.com

The use of "green" solvents, such as ionic liquids and supercritical fluids, is an active area of research aimed at reducing the environmental impact of chemical processes. Ionic liquids, which are salts that are liquid at or near room temperature, can offer unique solubility properties and can sometimes enhance the activity of catalysts. Solvent-free reactions, where the reactants themselves act as the reaction medium, represent the ultimate in green chemistry, eliminating the need for a solvent altogether. researchgate.net

Reaction medium engineering also extends to the use of techniques like microwave irradiation, which can dramatically accelerate reaction rates and improve yields. organic-chemistry.org The development of continuous flow processes, where reactants are continuously passed through a reactor containing a immobilized catalyst, offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scale-up. researchgate.net

An In-depth Analysis of 4-(4-Fluorobenzoyl)oxane: Synthesis and Purification

The chemical compound 4-(4-Fluorobenzoyl)oxane is a ketone derivative of oxane, featuring a fluorobenzoyl group attached to the heterocyclic ring. While this compound is noted in chemical supplier databases, detailed scientific literature focusing specifically on its advanced synthesis and purification is not extensively available in the public domain. This article explores the requested aspects of its chemistry, drawing upon established principles in organic synthesis and analytical chemistry where specific data for the title compound is lacking.

Advanced Synthetic Methodologies for 4-(4-Fluorobenzoyl)oxane

The synthesis of 4-(4-Fluorobenzoyl)oxane would likely proceed through a Friedel-Crafts acylation reaction, a fundamental method for attaching acyl groups to an aromatic ring. However, advanced methodologies for such syntheses focus on improving yield, selectivity, and environmental footprint.

While specific advanced synthetic methods for 4-(4-Fluorobenzoyl)oxane are not detailed in published research, analogous reactions suggest that modern catalysts and reaction conditions could be applied. A plausible advanced approach would involve the acylation of a suitable oxane precursor with 4-fluorobenzoyl chloride. The "advancement" in such a synthesis would lie in the choice of catalyst and reaction setup.

Catalyst Type Potential Advantages Example Catalyst
Heterogeneous Solid AcidsEase of separation, reusability, reduced corrosive waste.Zeolites, Montmorillonite clays
Lewis Acids on Solid SupportEnhanced stability and activity, milder reaction conditions.AlCl₃ on graphite
Ionic Liquids"Green" solvent and catalyst, tunable properties.Chloroaluminate ionic liquids

These advanced methods aim to overcome the drawbacks of traditional homogeneous Friedel-Crafts reactions, which often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste and difficult workup procedures.

The application of green chemistry principles to the synthesis of 4-(4-Fluorobenzoyl)oxane is a critical consideration for modern chemical manufacturing. Although specific studies on this compound are not available, the principles can be applied hypothetically to its synthesis.

The core principles of green chemistry that would be most relevant to the synthesis of 4-(4-Fluorobenzoyl)oxane include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. For a Friedel-Crafts acylation, this would involve optimizing the reaction to minimize by-products.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives.

Energy Efficiency: Employing reaction conditions that require less energy, such as using highly active catalysts that allow for lower reaction temperatures or utilizing microwave irradiation.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.

The following table illustrates how green chemistry principles could be applied to a hypothetical synthesis of 4-(4-Fluorobenzoyl)oxane.

Green Chemistry Principle Application in Synthesis
Prevention of Waste Utilizing a highly efficient catalytic system to minimize side reactions and by-products.
Safer Solvents Replacing traditional chlorinated solvents (e.g., dichloromethane) with greener alternatives like supercritical CO₂, ionic liquids, or even water if a suitable catalyst is used.
Design for Energy Efficiency Using microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.
Use of Renewable Feedstocks While not directly applicable to the core reactants, this principle could be considered in the overall process for solvent production or other auxiliaries.

The purification of 4-(4-Fluorobenzoyl)oxane to a high degree of purity is essential for its use in research or as a chemical intermediate. Advanced purification techniques would be employed to remove unreacted starting materials, catalyst residues, and reaction by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern purification and analysis. For a compound like 4-(4-Fluorobenzoyl)oxane, a reversed-phase HPLC method would likely be effective.

Hypothetical HPLC Parameters for Purification:

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Detection UV at a wavelength corresponding to the absorbance of the benzoyl group
Flow Rate Dependent on column dimensions

Impurity profiling is a critical aspect of process development and quality control. It involves the identification and quantification of all impurities present in the final product. For 4-(4-Fluorobenzoyl)oxane, potential impurities could arise from side reactions of the Friedel-Crafts acylation or from the starting materials.

Potential Impurities and Analytical Methods:

Potential Impurity Origin Analytical Technique for Identification
Isomeric products (ortho-, meta-)Non-regioselective acylationHPLC, GC-MS, NMR Spectroscopy
4-Fluorobenzoic acidHydrolysis of 4-fluorobenzoyl chlorideHPLC, LC-MS
Unreacted starting materialsIncomplete reactionHPLC, GC-MS
Catalyst residuesIncomplete removal during workupInductively Coupled Plasma (ICP) analysis

Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable for the structural elucidation of unknown impurities.

Investigation of Reaction Mechanisms and Chemical Reactivity of 4 4 Fluorobenzoyl Oxane

Mechanistic Pathways of Key Functional Group Transformations

The reactivity of 4-(4-Fluorobenzoyl)oxane is primarily centered around its carbonyl group and the adjacent oxane and fluorophenyl rings.

The carbonyl group (C=O) in 4-(4-Fluorobenzoyl)oxane is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. masterorganicchemistry.com This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of the electron-withdrawing 4-fluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to ketones with electron-donating groups. masterorganicchemistry.com

The fundamental reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the carbon atom is sp³ hybridized. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide anion yields the alcohol addition product. slideshare.net

The general mechanism for nucleophilic addition is as follows:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon.

Protonation: The negatively charged oxygen is protonated, often by the solvent or a weak acid, to form the final product.

The reversibility of this reaction depends on the basicity of the nucleophile; strong bases like Grignard reagents or hydride donors lead to irreversible additions, while weaker bases may participate in reversible additions. masterorganicchemistry.com

Table 1: Potential Nucleophilic Addition Reactions of 4-(4-Fluorobenzoyl)oxane
Nucleophile (Example Reagent)IntermediateFinal ProductReaction Type
Hydride (NaBH₄, LiAlH₄)Tetrahedral alkoxideSecondary alcoholReduction
Organometallic (e.g., CH₃MgBr)Tetrahedral alkoxideTertiary alcoholGrignard Reaction
Cyanide (HCN, NaCN)Tetrahedral cyanohydrin anionCyanohydrinCyanohydrin formation
Amines (e.g., RNH₂)HemiaminalImine (after dehydration)Imine formation

The oxane ring, a saturated six-membered heterocycle, is generally less reactive than the carbonyl group. oup.com Its primary influence on the reactivity of 4-(4-Fluorobenzoyl)oxane is steric and stereoelectronic. The oxane ring can adopt various conformations, with the chair conformation being the most stable. The 4-benzoyl substituent can occupy either an axial or equatorial position, which will influence the accessibility of the carbonyl group to incoming nucleophiles.

Stereoselectivity: The carbonyl carbon in 4-(4-Fluorobenzoyl)oxane is prochiral. Nucleophilic addition to this carbon creates a new stereocenter. libretexts.org The stereochemical outcome of the reaction is determined by the trajectory of the nucleophile's attack. libretexts.org

Facial Selectivity: The two faces of the planar carbonyl group are diastereotopic due to the chirality of the rest of the molecule (assuming the oxane ring is substituted). Attack from one face will lead to one diastereomer, while attack from the other face will lead to the other. In an uncatalyzed reaction in solution, a mixture of diastereomers would be expected. libretexts.org However, the steric bulk of the oxane ring and its preferred conformation can favor attack from the less hindered face. libretexts.org For instance, in substituted cyclohexanones, axial attack is often favored for small nucleophiles, while bulky nucleophiles may prefer equatorial attack. A similar principle would apply here. youtube.com

Enantioselectivity: If the starting material is racemic or prochiral, the use of chiral reagents or catalysts can lead to the preferential formation of one enantiomer over the other.

Regioselectivity: While reactions at the carbonyl are most common, under certain conditions, reactions involving the oxane ring could occur. For example, ring-opening reactions can be initiated by strong Lewis acids, but this would require harsh conditions. In the context of rearrangement reactions like the Baeyer-Villiger oxidation, the oxane ring acts as one of the potential migrating groups, introducing a question of regioselectivity. organic-chemistry.orgnih.gov

Ketones are known to undergo rearrangement reactions under specific conditions, most notably the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction involves the oxidation of a ketone to an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. organic-chemistry.orgnih.gov

For 4-(4-Fluorobenzoyl)oxane, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms (either the carbon of the 4-fluorophenyl ring or the C4 carbon of the oxane ring). The reaction is highly regioselective, with the migratory aptitude of the adjacent groups determining the product. organic-chemistry.orgjk-sci.com The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org

The mechanism proceeds via a Criegee intermediate, formed by the addition of the peroxyacid to the protonated carbonyl group. wikipedia.orgjk-sci.com The rate-determining step is the concerted migration of a group from the carbonyl carbon to the adjacent oxygen of the peroxide, with the simultaneous loss of a carboxylate leaving group. wikipedia.org

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
Migrating GroupAptitude
Tertiary alkylHigh
CyclohexylHigh
Secondary alkylMedium
Aryl (Phenyl)Medium
Primary alkylLow
MethylLow

In the case of 4-(4-Fluorobenzoyl)oxane, the competition is between the migration of the 4-fluorophenyl group (an aryl group) and the oxan-4-yl group (a secondary alkyl group). Based on the general trend, the migratory aptitude of secondary alkyl groups is typically higher than that of phenyl groups. organic-chemistry.org Therefore, it is predicted that the oxan-4-yl group would migrate, leading to the formation of 4-fluorophenyl 4-oxanecarboxylate. However, electronic effects on the phenyl ring can influence this outcome.

Characterization of Reaction Intermediates and Transition State Analysis

The direct experimental characterization of short-lived reaction intermediates and transition states is challenging. However, their existence and structure can be inferred from kinetic data, trapping experiments, and, most powerfully, through computational chemistry. nih.govsmu.edu

Reaction Intermediates:

Tetrahedral Intermediate: In nucleophilic addition reactions, the formation of a tetrahedral alkoxide intermediate is a key step. masterorganicchemistry.com Its structure would feature the sp³-hybridized former carbonyl carbon bonded to the oxygen of the original carbonyl, the nucleophile, the 4-fluorophenyl ring, and the oxane ring.

Criegee Intermediate: In the Baeyer-Villiger oxidation, the key intermediate is the Criegee intermediate, formed from the addition of the peroxyacid to the ketone. wikipedia.orgjk-sci.com This intermediate is tetrahedral at the carbonyl carbon and contains a peroxide linkage.

Transition State Analysis: The transition state is the highest energy point on the reaction coordinate and cannot be isolated. mit.edu Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling the geometry and energy of transition states. researchgate.netims.ac.jp

For a nucleophilic addition , the transition state would involve the partial formation of the bond between the nucleophile and the carbonyl carbon, and partial breaking of the C=O π-bond.

For the Baeyer-Villiger rearrangement , the transition state for the rate-determining migration step involves the concerted movement of the migrating group (e.g., the oxanyl group) and the cleavage of the O-O bond of the peroxide. wikipedia.org

Computational analysis can partition a reaction mechanism into distinct phases, such as a preparation phase where reactants approach and a transition state phase where bond breaking and formation occur, providing a detailed picture of the reaction dynamics. nih.govsmu.edu

Kinetic Studies to Elucidate Rate-Determining Steps and Catalytic Cycles

Kinetic studies are essential for understanding reaction mechanisms by providing information about the rates of reaction and the factors that influence them. orientjchem.orgcantera.org

For reactions of 4-(4-Fluorobenzoyl)oxane, a kinetic study would typically involve systematically varying the concentrations of the reactants (the oxane derivative and the nucleophile/oxidant) and any catalyst, and monitoring the rate of product formation or reactant consumption over time. cantera.org

Elucidating Rate-Determining Steps: The rate law derived from kinetic experiments can help identify the rate-determining step of a reaction.

In the Baeyer-Villiger oxidation , the migration of the alkyl or aryl group is generally considered the rate-determining step. wikipedia.org Kinetic data can support this by showing how the electronic nature of the migrating group affects the reaction rate.

Table 3: Factors for Investigation in a Kinetic Study of 4-(4-Fluorobenzoyl)oxane
FactorRationaleExpected Influence
Concentration of ReactantsTo determine the order of the reaction with respect to each reactant.Rate is expected to be proportional to the concentration of 4-(4-fluorobenzoyl)oxane and the reacting nucleophile/oxidant.
Nature of the NucleophileStronger nucleophiles generally react faster.Increased nucleophilicity should increase the reaction rate for nucleophilic additions.
Solvent PolaritySolvents can stabilize or destabilize reactants, intermediates, and transition states.The effect is mechanism-dependent; polar solvents might stabilize charged intermediates or transition states.
TemperatureTo determine activation parameters (e.g., activation energy).Increased temperature increases the reaction rate (Arrhenius equation).
Catalyst ConcentrationTo understand the role and efficiency of a catalyst.In a catalyzed reaction, the rate should be dependent on the catalyst concentration.

Catalytic Cycles: Many organic reactions are accelerated by catalysts that are regenerated at the end of the reaction, a process described by a catalytic cycle. For instance, if a Lewis acid were used to catalyze a nucleophilic addition to 4-(4-Fluorobenzoyl)oxane, the cycle would involve:

Activation of the carbonyl group by coordination with the Lewis acid.

Nucleophilic attack on the activated carbonyl.

Release of the product and regeneration of the Lewis acid catalyst.

Kinetic studies are crucial for understanding the efficiency of each step in such a cycle and identifying the turnover-limiting (rate-determining) step.

Conformational Landscape and Dynamics of 4 4 Fluorobenzoyl Oxane

Analysis of Preferred Conformations of the Oxane Ring System

The oxane (tetrahydropyran) ring, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. In this chair conformation, the substituents can occupy either axial or equatorial positions. For a monosubstituted oxane ring, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance.

In the case of 4-(4-Fluorobenzoyl)oxane, the bulky 4-fluorobenzoyl group would strongly favor the equatorial position to minimize steric clash with the axial hydrogens on carbons 2 and 6 of the oxane ring. The axial conformation would be significantly higher in energy.

Table 1: Expected Relative Energies of Oxane Ring Conformations

ConformationSubstituent PositionRelative Energy (Illustrative)
ChairEquatorialLowest
ChairAxialHigh
Boat-Higher
Twist-Boat-Intermediate

Note: This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated computational or experimental studies.

Rotational Barriers and Dynamic Processes of the Fluorobenzoyl Moiety

The 4-fluorobenzoyl group is not static and can rotate around the single bond connecting the carbonyl carbon to the oxane ring. However, this rotation is not entirely free. A rotational barrier exists due to the partial double bond character of the C-N bond in amides, which is analogous to the C-C bond between the carbonyl group and the ring in this ketone. cdnsciencepub.comcdnsciencepub.com This restricted rotation is a known phenomenon in benzoyl derivatives. sdsu.eduacs.org

The rotation around the C-C bond between the carbonyl group and the phenyl ring is also a key dynamic process. The planarity of this system is favored by π-conjugation between the benzene (B151609) ring and the carbonyl group. The barrier to rotation is influenced by the electronic nature of the substituents on the phenyl ring.

Dynamic NMR spectroscopy would be a suitable technique to study these rotational barriers. cdnsciencepub.comcdnsciencepub.com By analyzing the changes in the NMR spectrum at different temperatures, the activation energy for the rotation can be determined. For a related compound, 4-benzoyl-1-thia-4-azacyclohex-2-ene, the rotational barrier was investigated using this method. cdnsciencepub.com

Influence of Substituents and Environmental Factors on Conformation

Substituents can have a significant impact on the conformational preferences of a molecule through both steric and electronic effects.

Fluorine Substituent: The fluorine atom on the benzoyl group is electron-withdrawing. This can influence the electron density of the aromatic ring and the carbonyl group, which in turn can affect the rotational barrier around the C-C bonds. Studies on substituted benzanilides have shown that electron-withdrawing substituents can influence rotational barriers. oup.com

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. A more polar solvent might stabilize a more polar conformation of the molecule.

Temperature: As temperature increases, the molecule has more energy to overcome rotational barriers, leading to a more dynamic system where higher energy conformations are more populated.

The presence of substituents can alter the conformational preferences of cyclic systems. researchgate.netacs.org For instance, in substituted prolines, a fluorine substituent has a pronounced effect on the ring's pucker due to stereoelectronic effects. nih.gov While the oxane ring is six-membered, similar principles regarding the influence of electronegative substituents would apply.

Conformational Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.comresearchgate.net Conformational polymorphism occurs when these different crystal structures contain different conformations of the same molecule. psu.edupsu.edu Flexible molecules, like 4-(4-Fluorobenzoyl)oxane with its rotatable bonds, are more prone to exhibiting conformational polymorphism. psu.edu

Different polymorphs can have different physical properties, such as melting point, solubility, and stability. The specific conformation adopted in the solid state is a result of a delicate balance of intramolecular forces (the inherent conformational preferences of the molecule) and intermolecular forces (how the molecules pack together in the crystal lattice).

The study of polymorphism in N-benzoyl-L-phenylalanine revealed the existence of at least six polymorphs, highlighting the structural diversity that can arise from conformational flexibility. nih.gov Similarly, different conformations and packing arrangements have been observed in the polymorphs of 2-benzoyl-N,N-diethylbenzamide. mdpi.comresearchgate.net It is plausible that 4-(4-Fluorobenzoyl)oxane could also exhibit such polymorphic behavior, with different crystal forms containing the molecule in slightly different conformations of the oxane ring or with different rotational angles of the fluorobenzoyl group. X-ray crystallography and solid-state NMR are key techniques for identifying and characterizing different polymorphs. nih.gov

Theoretical and Computational Chemistry Studies on 4 4 Fluorobenzoyl Oxane

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-(4-Fluorobenzoyl)oxane, stemming from its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information on geometry, bonding, and electronic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used for optimizing molecular geometries to find the lowest energy conformation (a "true minimum" on the potential energy surface). faccts.de For 4-(4-Fluorobenzoyl)oxane, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine its three-dimensional structure. nih.gov This process involves calculating the forces on each atom and adjusting their positions until the net force is zero, resulting in a stable structure. faccts.de

The optimization yields precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile. For instance, calculations would reveal the puckering of the oxane ring and the rotational orientation of the 4-fluorobenzoyl group relative to the ring. This information is analogous to structural data determined for other heterocyclic compounds where DFT has been successfully applied. nih.gov

Table 1: Representative Calculated Geometric Parameters for 4-(4-Fluorobenzoyl)oxane using DFT
ParameterDescriptionCalculated Value (Illustrative)
Bond Lengths (Å)
C=OCarbonyl bond length1.21
C-FCarbon-Fluorine bond length1.35
C-O (oxane)Average Carbon-Oxygen bond in the oxane ring1.43
Bond Angles (°) **
O=C-C(ring)Angle between carbonyl and oxane ring119.5
C-O-C (oxane)Angle within the ether linkage of the oxane ring111.0
Dihedral Angles (°) **
C(aryl)-C(aryl)-C=OAngle defining the planarity of the benzoyl group179.8
C(aryl)-C(O)-C(oxane)-O(oxane)Angle defining the twist of the benzoyl group relative to the oxane ring45.0

Note: The values in this table are illustrative examples of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation and are not based on published experimental data for this specific molecule.

Ab initio—Latin for "from the beginning"—methods are another class of QM calculations that rely on first principles without the empirical parameterization often found in DFT. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are generally more computationally intensive but can provide higher accuracy for energies and properties related to electron correlation. acs.org

For 4-(4-Fluorobenzoyl)oxane, ab initio calculations would be valuable for:

Accurate Energy Profiles: Precisely calculating the relative energies of different conformers (e.g., different chair/boat conformations of the oxane ring) or rotamers (rotation around the bond connecting the carbonyl group to the ring).

Reactivity Prediction: Determining properties like ionization potential and electron affinity, which are key indicators of chemical reactivity. High-level calculations have been used to determine the heat of formation and heterolytic bond dissociation energies for related benzoyl compounds, providing insight into their stability and reaction tendencies. researchgate.net

Intermolecular Interactions: Investigating non-covalent interactions, such as those between the fluorine atom and other parts of the molecule or with solvent molecules. Studies on fluorinated benzyl (B1604629) compounds have used ab initio methods to understand the subtle electronic interactions that dictate conformational preferences. cdnsciencepub.com

Table 2: Illustrative Relative Energies of 4-(4-Fluorobenzoyl)oxane Conformers from Ab Initio Calculations
ConformerDescriptionMethod (Illustrative)Relative Energy (kcal/mol)
1Chair (Equatorial Benzoyl)MP2/aug-cc-pVDZ0.00
2Chair (Axial Benzoyl)MP2/aug-cc-pVDZ+3.5
3Twist-BoatMP2/aug-cc-pVDZ+5.8

Note: This table provides a hypothetical comparison of conformer energies to illustrate the type of data generated by ab initio calculations. The values are not from a specific study on this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or tetrahydrofuran). acquirepublications.orgresearchgate.net

For 4-(4-Fluorobenzoyl)oxane, an MD simulation would reveal:

Conformational Flexibility: How the oxane ring flexes and interconverts between different conformations.

Solvent Interactions: The arrangement and dynamics of solvent molecules around the solute, including the formation of hydrogen bonds or other non-covalent interactions. mdpi.com The fluorine atom and carbonyl oxygen are key sites for such interactions.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as binding free energies when the molecule interacts with a biological target, a process used extensively in drug discovery for related heterocyclic compounds. researchgate.netscielo.org.mx

Computational Insights into Reaction Pathways and Catalytic Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the structures of high-energy transition states. acs.org

For 4-(4-Fluorobenzoyl)oxane, these studies could investigate:

Synthesis Reactions: Modeling the reaction of a precursor like 4-fluorobenzoyl chloride with an oxane-containing nucleophile to understand the factors controlling yield and selectivity. acs.orgguidechem.com

Degradation Pathways: Simulating how the molecule might break down under certain conditions (e.g., hydrolysis of the ketone).

Catalytic Mechanisms: If a catalyst is used in its synthesis, computational methods can model how the catalyst interacts with the reactants to lower the activation energy. acs.org For example, DFT calculations can reveal the formation of key intermediates, such as an acylium ion in a Friedel-Crafts type reaction. acs.org

Table 3: Hypothetical Energy Profile for a Reaction Step Involving 4-(4-Fluorobenzoyl)oxane
SpeciesDescriptionRelative Energy (kcal/mol) (Illustrative)
ReactantsStarting materials0.0
Transition State (TS1)Highest energy point on the reaction path+21.5
IntermediateA meta-stable species formed during the reaction+5.2
Transition State (TS2)Second transition state+18.0
ProductsFinal products of the reaction step-10.3

Note: This table represents a typical energy profile for a two-step reaction calculated using DFT. The values are for illustrative purposes.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Approaches for Structural Features

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in molecular structure with changes in a molecule's physicochemical properties or biological activity. researchgate.netnih.gov The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and steric features of the molecule.

For 4-(4-Fluorobenzoyl)oxane, a QSPR study would involve:

Calculating a wide range of descriptors (e.g., molecular weight, surface area, dipole moment, HOMO/LUMO energies).

Measuring an experimental property of interest (e.g., solubility, melting point, or inhibitory activity against an enzyme).

Building a mathematical model that links the descriptors to the property.

This approach allows for the prediction of properties for new, unsynthesized molecules. QSPR models are frequently used in drug design and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis. researchgate.netub.edu

Table 4: Selected Molecular Descriptors for a QSPR Study of 4-(4-Fluorobenzoyl)oxane
Descriptor TypeDescriptor NameDescription (Illustrative)
Constitutional Molecular Weight (MW)Total mass of the molecule
Number of Rotatable Bonds (nRotB)Count of bonds that allow free rotation
Topological Wiener IndexA descriptor related to the distances between all pairs of atoms
Electronic Dipole MomentA measure of the molecule's overall polarity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital
Geometrical Molecular Surface AreaThe total surface area of the molecule
Molecular VolumeThe volume occupied by the molecule

Note: This table lists examples of common descriptors used in QSPR studies. The values would be calculated using specialized software.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Fluorobenzoyl Oxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable technique for the complete structural assignment of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of 4-(4-Fluorobenzoyl)oxane can be meticulously mapped.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxane ring and the 4-fluorobenzoyl group. The aromatic protons typically appear as a set of two doublets (an AA'BB' system) due to the influence of the fluorine substituent. The protons on the oxane ring exhibit complex splitting patterns resulting from their diastereotopic nature (axial and equatorial positions) and their coupling to adjacent protons. The methine proton at the C4 position, being adjacent to the carbonyl group, is expected to be deshielded and appear further downfield compared to the other oxane protons.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon is characteristically observed at a low field (downfield), while the aromatic carbons show signals in the aromatic region, with their chemical shifts influenced by the fluorine atom. The carbons of the oxane ring appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Fluorobenzoyl)oxane Predicted data based on typical chemical shift values for similar structural motifs.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Oxane Ring
C2/C6 (ax)~3.60~68.0
C2/C6 (eq)~4.10
C3/C5 (ax)~1.75~32.0
C3/C5 (eq)~1.95
C4~3.80~45.0
4-Fluorobenzoyl Group
C=O-~198.5
C1'-~133.0
C2'/C6'~8.05 (d)~131.0 (d)
C3'/C5'~7.20 (d)~115.5 (d)
C4'-~166.0 (d)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For 4-(4-Fluorobenzoyl)oxane, COSY would show correlations between the methine proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5 of the oxane ring. It would also confirm the connectivity between the ortho- and meta-protons on the fluorophenyl ring. uvic.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.org This is particularly powerful for connecting different spin systems. Key HMBC correlations for this molecule would include the correlation from the aromatic protons (H2'/H6') to the carbonyl carbon (C=O) and the correlation from the C4 oxane proton to the carbonyl carbon, unequivocally linking the benzoyl group to the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net For 4-(4-Fluorobenzoyl)oxane, NOESY could determine the orientation of the 4-fluorobenzoyl group (axial vs. equatorial) by observing correlations between the C4 proton and other axial or equatorial protons on the oxane ring.

Table 2: Key 2D NMR Correlations for Structural Elucidation Illustrative correlations expected for 4-(4-Fluorobenzoyl)oxane.

ExperimentCorrelating NucleiStructural Information Provided
COSYH4 ↔ H3/H5 H2'/H6' ↔ H3'/H5'Confirms proton connectivity within the oxane and aromatic rings.
HMQC/HSQCH4 ↔ C4 H2/H6 ↔ C2/C6 H2'/H6' ↔ C2'/C6'Assigns each carbon to its directly attached proton(s).
HMBCH4 ↔ C=O H2'/H6' ↔ C=O H2'/H6' ↔ C4'Connects the oxane ring to the carbonyl group and confirms the structure of the benzoyl moiety.
NOESYH4 ↔ H2ax/H6ax H4 ↔ H3eq/H5eqDetermines the spatial orientation (stereochemistry) of the benzoyl group relative to the oxane ring.

Molecules are not static entities and can undergo dynamic processes, such as conformational changes, which can be studied by NMR. nih.govutoronto.ca The oxane ring in 4-(4-Fluorobenzoyl)oxane exists predominantly in a chair conformation and can undergo a "chair-flip," interconverting axial and equatorial substituents.

At room temperature, this exchange may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By performing variable-temperature (VT) NMR experiments, this process can be investigated. researchgate.net As the temperature is lowered, the rate of the chair-flip decreases. The broad, averaged signals will decoalesce and sharpen into separate, distinct signals for the axial and equatorial protons. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for this conformational exchange.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. The ¹⁹F NMR spectrum of 4-(4-Fluorobenzoyl)oxane is expected to show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed between -100 and -120 ppm relative to a CFCl₃ standard. Furthermore, this signal will exhibit coupling to the ortho-protons (³JHF) and meta-protons (⁴JHF) on the aromatic ring, which can be observed in a high-resolution spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). For 4-(4-Fluorobenzoyl)oxane (molecular formula C₁₂H₁₃FO₂), the calculated monoisotopic mass is 208.08996 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. rsc.org

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product or daughter ions. uab.edu The analysis of these fragments provides valuable information about the molecule's structure. uab.eduwvu.edu

For 4-(4-Fluorobenzoyl)oxane, the protonated molecule [M+H]⁺ would be the precursor ion in positive ion mode ESI-MS/MS. A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the oxane ring. This would result in the formation of a stable 4-fluorobenzoyl acylium ion, which would be a prominent peak in the spectrum.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of 4-(4-Fluorobenzoyl)oxane Based on common fragmentation pathways for ketones and ethers.

Precursor Ion [M+H]⁺ (m/z)Predicted Fragment Ion (m/z)Proposed Structure/Loss
209.0978123.0342[C₇H₄FO]⁺ (4-Fluorobenzoyl cation)
95.0128[C₇H₄F]⁺ (Loss of CO from the acylium ion)
87.0753[C₅H₁₁O]⁺ (Oxanyl cation)

The observation of the 4-fluorobenzoyl cation at m/z 123 would be diagnostic for the presence of this structural unit. Further fragmentation of this acylium ion could occur via the loss of carbon monoxide (CO), yielding a 4-fluorophenyl cation at m/z 95. These fragmentation patterns, when analyzed together, provide corroborating evidence for the structure elucidated by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed experimental Infrared (IR) and Raman spectroscopy data specifically for 4-(4-Fluorobenzoyl)oxane, including vibrational assignments and potential energy distribution (PED) analysis, are not available in the reviewed literature.

Analysis of related compounds, such as 3-(4-fluorobenzoyl) propionic acid, has utilized techniques like FT-IR and FT-Raman spectroscopy combined with density functional theory (DFT) calculations to assign vibrational modes. journalcra.com For such molecules, characteristic vibrational frequencies are typically observed for the carbonyl (C=O) stretching, C-F stretching, and various aromatic ring vibrations. However, without experimental spectra for 4-(4-Fluorobenzoyl)oxane, a specific analysis remains theoretical.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

A definitive crystal structure of 4-(4-Fluorobenzoyl)oxane has not been reported in publicly accessible crystallographic databases or the reviewed literature. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing insights into molecular geometry, conformation, and intermolecular interactions. mdpi.comcam.ac.uk

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Specific data from single-crystal X-ray diffraction, such as precise bond lengths, bond angles, and torsion angles for 4-(4-Fluorobenzoyl)oxane, are not available. This technique is essential for the unambiguous determination of a molecule's solid-state conformation and absolute stereochemistry. nih.govsynblock.com Studies on other complex molecules containing a 4-fluorobenzoyl group have successfully used this method to correlate experimental geometries with theoretical calculations. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorph Identification and Phase Transitions

There are no published Powder X-ray Diffraction (PXRD) patterns for 4-(4-Fluorobenzoyl)oxane. PXRD is a critical tool for analyzing the bulk crystalline properties of a material, identifying different polymorphic forms, and studying phase transitions that may occur under varying conditions such as temperature or pressure. mdpi.comresearchgate.net This analysis is fundamental for understanding the physical stability and properties of a solid-state compound.

Supramolecular Chemistry and Crystal Engineering of 4 4 Fluorobenzoyl Oxane Derivatives

Investigation of Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystalline lattice is dictated by a variety of non-covalent interactions, which collectively determine the stability and properties of the solid form.

Although the 4-(4-Fluorobenzoyl)oxane molecule itself lacks strong hydrogen bond donors, the introduction of suitable functional groups in its derivatives can lead to the formation of robust hydrogen-bonding networks. These interactions play a critical role in defining the supramolecular architecture. doi.org

In derivatives containing hydroxyl or amide moieties, classical hydrogen bonds of the O-H···O, N-H···O, and N-H···N types are commonly observed. The directionality and strength of these bonds guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures. For instance, in cocrystals with carboxylic acids, charge-assisted hydrogen bonds can form between the protonated oxane derivative and the carboxylate group of the coformer, leading to highly stable crystalline lattices.

Table 1: Examples of Hydrogen Bonding in Fluorobenzoyl Derivatives

Derivative ClassDominant Hydrogen BondsResulting Supramolecular Motif
Hydroxylated derivativesO-H···O, C-H···OChains, sheets
Amide derivativesN-H···O, C-H···ODimers, ribbons
Co-crystals with dihydroxybenzoic acidsO-H···N, O-H···OHeterodimers, complex networks

The presence of a fluorine atom in the 4-(4-Fluorobenzoyl)oxane structure introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. In the solid state of 4-(4-Fluorobenzoyl)oxane derivatives, C-F···O or C-F···N interactions can occur, influencing the crystal packing. The linearity and strength of these bonds are dependent on the electronic environment of the participating atoms.

Aromatic π-stacking is another crucial interaction governing the crystal structures of these compounds. The fluorinated phenyl ring can engage in face-to-face or offset π-π stacking interactions with adjacent aromatic rings. The fluorine substituent can modulate the quadrupole moment of the aromatic ring, which in turn affects the geometry and energy of these stacking interactions. rsc.org Studies on related halobenzene crystal structures have shown that the presence of fluorine can disrupt typical π-π stacking, leading to more offset arrangements. rsc.org The interplay between π-stacking and other intermolecular forces, such as C-H···π interactions, further directs the assembly of molecules in the crystal. rsc.orgnih.gov

Table 2: Characteristics of Halogen and π-Stacking Interactions

Interaction TypeDonorAcceptorTypical Geometry
Halogen BondingC-FO=C, NLinear to slightly bent
π-π StackingFluorinated phenyl ringFluorinated phenyl ringParallel displaced, T-shaped
C-H···π InteractionsC-HFluorinated phenyl ringH atom pointing towards the ring centroid

Design and Characterization of Co-crystals and Salts

Crystal engineering provides a powerful strategy for modifying the solid-state properties of 4-(4-Fluorobenzoyl)oxane derivatives through the formation of co-crystals and salts. rsc.org Co-crystals are multicomponent solids where the components are held together by non-covalent interactions, while salts involve proton transfer between an acidic and a basic component.

The selection of a suitable co-former or salt-former is guided by an understanding of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the carboxylic acid group of a co-former can reliably form a hydrogen bond with the pyridine nitrogen of an isoniazid derivative, a related heterocyclic compound. nih.gov Similarly, for 4-(4-Fluorobenzoyl)oxane derivatives with appropriate functional groups, predictable hydrogen bonding patterns can be exploited to design new solid forms.

The characterization of these new solid forms is typically achieved using a combination of techniques:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous information about the crystal structure, including the arrangement of molecules and the details of intermolecular interactions.

Powder X-ray diffraction (PXRD) is used to confirm the bulk purity of the crystalline phase and for phase identification.

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine the thermal properties, such as melting point and thermal stability.

Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about changes in vibrational modes upon co-crystal or salt formation, confirming the presence of specific intermolecular interactions.

Crystal Packing Effects on Molecular Conformation and Dynamics

The conformation of a flexible molecule like 4-(4-Fluorobenzoyl)oxane can be significantly influenced by the crystal packing environment. The molecule may adopt different conformations in different polymorphic forms or in co-crystals and salts, a phenomenon known as conformational polymorphism. This can arise from the molecule adapting its shape to optimize intermolecular interactions within a specific crystal lattice. mdpi.com

The dynamics of molecules within the crystal lattice can also be affected by the packing arrangement. Solid-state nuclear magnetic resonance (NMR) spectroscopy, in conjunction with molecular dynamics (MD) simulations, can be a powerful tool to probe the dynamic behavior of molecules in the solid state. nih.govchemrxiv.org For example, guest molecules in the voids of a crystal lattice can exhibit dynamic disorder, which can be characterized by these techniques. While specific studies on 4-(4-Fluorobenzoyl)oxane are not prevalent, the principles from related systems are applicable.

Strategies for Modulating Solid-State Properties through Crystal Engineering

Crystal engineering offers a rational approach to tuning the solid-state properties of 4-(4-Fluorobenzoyl)oxane derivatives. nih.gov By systematically varying co-formers or counter-ions, it is possible to modulate properties such as:

Solubility and Dissolution Rate: The formation of salts or co-crystals can significantly alter the solubility of a compound. This is particularly important in the pharmaceutical industry, where improved solubility can lead to enhanced bioavailability.

Melting Point and Thermal Stability: The strength and nature of intermolecular interactions directly impact the melting point. Stronger and more extensive hydrogen bonding networks generally lead to higher melting points and greater thermal stability.

Mechanical Properties: The arrangement of molecules in the crystal lattice influences mechanical properties like hardness and tabletability.

Hygroscopicity: The tendency of a solid to absorb moisture from the atmosphere can be modified by forming different solid forms.

Fluorination itself is a strategy that can modulate solid-state properties by influencing intermolecular interactions and crystal packing. nih.gov The strategic introduction of fluorine atoms can enhance π-stacking interactions and introduce C-H···F contacts, which can be exploited in the design of materials with desired properties.

The Strategic Versatility of 4-(4-Fluorobenzoyl)oxane in Advanced Chemical Synthesis

The quest for novel molecular architectures with tailored properties is a central theme in modern drug discovery and materials science. Within this pursuit, the strategic derivatization and application of versatile building blocks are paramount. The compound 4-(4-Fluorobenzoyl)oxane, a ketone-functionalized cyclic ether, has emerged as a scaffold of significant interest. Its unique combination of a reactive ketone, a chemically robust fluorinated aromatic ring, and a modifiable oxane core provides a rich platform for the generation of diverse chemical entities. This article explores the strategic derivatization of 4-(4-Fluorobenzoyl)oxane, its application as a versatile synthetic building block, and its role in the development of chemical libraries for advanced chemical synthesis.

Future Research Directions and Emerging Paradigms in 4 4 Fluorobenzoyl Oxane Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-(4-fluorobenzoyl)oxane and its analogs is ripe for integration with modern flow chemistry and automated synthesis technologies. These approaches offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput library generation. mdpi.comnih.govspringerprofessional.demdpi.comuc.pt

Flow chemistry, with its superior heat and mass transfer, can enable more efficient and scalable production of the target compound. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com Furthermore, the modular nature of flow reactors allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. uc.pt

Table 1: Potential Advantages of Flow Chemistry and Automation in 4-(4-Fluorobenzoyl)oxane Synthesis

Feature Potential Advantage for 4-(4-Fluorobenzoyl)oxane Chemistry
Enhanced Process Control Improved yields and selectivity in the synthesis of the oxane ring and the ketone functionalization.
Increased Safety Safe handling of potentially hazardous reagents and intermediates in a closed system.
Scalability Facile transition from laboratory-scale synthesis to larger-scale production.
High-Throughput Synthesis Rapid generation of a diverse library of 4-(4-fluorobenzoyl)oxane derivatives for screening.
Data-Driven Optimization Integration with AI for the prediction of optimal reaction conditions and novel structures.

Exploration of Photocatalytic and Electrocatalytic Transformations

The benzophenone (B1666685) moiety within 4-(4-fluorobenzoyl)oxane is an excellent chromophore, suggesting significant potential for photocatalytic transformations. Aromatic ketones are well-known photocatalysts and can participate in a variety of reactions, including C-H functionalization. rsc.orgbeilstein-journals.orgresearchgate.netscispace.comacs.org The exploration of visible-light-mediated photocatalysis could unlock novel reaction pathways for the modification of the oxane ring or the aromatic system, providing access to a wider range of functionalized derivatives. beilstein-journals.org

Electrocatalysis offers a complementary approach for mediating redox reactions on the 4-(4-fluorobenzoyl)oxane scaffold. rsc.orgnih.govacs.orgbohrium.comnih.gov By precisely controlling the applied potential, selective oxidations or reductions can be achieved at different sites of the molecule. nih.gov This could enable, for example, the selective reduction of the ketone to an alcohol or the functionalization of the aromatic ring. The combination of electrochemistry with photocatalysis, known as electrophotocatalysis, could open up even more diverse and efficient synthetic routes. acs.orgbohrium.com

Table 2: Potential Photocatalytic and Electrocatalytic Reactions of 4-(4-Fluorobenzoyl)oxane

Method Potential Transformation Potential Outcome
Photocatalysis C-H functionalization of the oxane ring Introduction of new functional groups for property tuning.
[2+2] cycloadditions Synthesis of novel polycyclic architectures.
Electrocatalysis Selective reduction of the ketone Formation of the corresponding secondary alcohol.
Oxidative coupling reactions Dimerization or coupling with other molecules.
Electrophotocatalysis Redox-neutral transformations Access to unique and complex molecular structures.

Advanced Materials Applications Based on Fluorinated Oxane Structures

The presence of both a fluorine atom and an oxane ring in 4-(4-fluorobenzoyl)oxane suggests its potential as a building block for advanced materials. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. sapub.orgresearchgate.netresearchgate.netucla.eduox.ac.uknih.gov The incorporation of the 4-(4-fluorobenzoyl)oxane motif into polymer backbones or as a pendant group could lead to the development of new materials with tailored properties for a range of applications.

The oxane moiety can also contribute to the material properties, for instance, by influencing chain flexibility and polarity. researchgate.netmdpi.comresearchgate.net The polarity of the ketone group could be exploited for creating materials with specific dielectric properties or for applications in sensors. Furthermore, the rigid structure of the benzoyl group could be leveraged to create liquid crystalline materials or materials with interesting optical properties.

Table 3: Potential Materials Applications for 4-(4-Fluorobenzoyl)oxane Derivatives

Material Class Potential Application Key Structural Feature
Fluorinated Polymers High-performance coatings, membranes C-F bond, thermal and chemical stability
Specialty Polymers Dielectrics, optical materials Ketone polarity, aromatic rigidity
Liquid Crystals Display technologies Anisotropic molecular shape
Functional Materials Sensors, responsive materials Polarity and reactivity of the ketone

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of 4-(4-fluorobenzoyl)oxane open up numerous opportunities for interdisciplinary research. In medicinal chemistry, fluorinated compounds are of great interest due to their potential to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The 4-(4-fluorobenzoyl)oxane scaffold could serve as a starting point for the design and synthesis of new drug candidates. The oxane ring is a common motif in many natural products and bioactive molecules. mdpi.com

In the field of chemical biology, derivatives of 4-(4-fluorobenzoyl)oxane could be developed as chemical probes to study biological processes. The ketone functionality can be used for ligation reactions, allowing for the attachment of fluorescent tags or other reporter groups. The fluorinated benzophenone unit could also serve as a photo-crosslinking agent to study protein-ligand interactions.

The intersection of these fields will likely drive the future exploration of 4-(4-fluorobenzoyl)oxane chemistry, leading to new discoveries and applications.

Q & A

Q. What advanced techniques validate metabolite identification in ADME studies?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 14C^{14}\text{C}-radiolabeling for metabolite profiling. Use NMR-based 19F^{19}\text{F}-edited HSQC to track fluorinated metabolites .

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